molecular formula C11H8OSe2 B5439462 (E)-1,3-di(selenophen-2-yl)prop-2-en-1-one

(E)-1,3-di(selenophen-2-yl)prop-2-en-1-one

Cat. No.: B5439462
M. Wt: 314.1 g/mol
InChI Key: CBKLRGOEUBSIOC-AATRIKPKSA-N
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Description

(E)-1,3-di(selenophen-2-yl)prop-2-en-1-one is an organic compound that features a conjugated system with selenophene rings Selenophenes are heterocyclic compounds containing selenium, which can impart unique electronic properties to the molecule

Properties

IUPAC Name

(E)-1,3-di(selenophen-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OSe2/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKLRGOEUBSIOC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[Se]C(=C1)C=CC(=O)C2=CC=C[Se]2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[Se]C(=C1)/C=C/C(=O)C2=CC=C[Se]2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OSe2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-di(selenophen-2-yl)prop-2-en-1-one typically involves the condensation of selenophene derivatives with appropriate aldehydes or ketones. One common method is the Claisen-Schmidt condensation, where selenophene-2-carbaldehyde reacts with acetone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation.

Industrial Production Methods

While specific industrial production methods for (E)-1,3-di(selenophen-2-yl)prop-2-en-1-one are not well-documented, large-scale synthesis would likely involve optimization of the Claisen-Schmidt condensation or similar reactions. This would include the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-di(selenophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the selenophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1,3-di(selenophen-2-yl)prop-2-en-1-one is studied for its electronic properties and potential use in organic semiconductors and conductive polymers. Its conjugated system allows for efficient charge transport, making it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine

The compound’s unique structure and reactivity may also have applications in medicinal chemistry. Researchers are exploring its potential as a pharmacophore for the development of new drugs, particularly those targeting oxidative stress and related diseases. Its selenium content may contribute to its biological activity, as selenium is known for its antioxidant properties.

Industry

In industry, (E)-1,3-di(selenophen-2-yl)prop-2-en-1-one could be used as a precursor for the synthesis of advanced materials with specific electronic or optical properties. Its derivatives may find applications in the production of sensors, catalysts, and other functional materials.

Mechanism of Action

The mechanism by which (E)-1,3-di(selenophen-2-yl)prop-2-en-1-one exerts its effects depends on its specific application. In organic electronics, its conjugated system facilitates charge transport through π-π stacking interactions. In biological systems, its selenium content may interact with cellular components to modulate oxidative stress and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene analogs: Compounds with sulfur in place of selenium, such as (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one.

    Furan analogs: Compounds with oxygen in place of selenium, such as (E)-1,3-di(furan-2-yl)prop-2-en-1-one.

Uniqueness

(E)-1,3-di(selenophen-2-yl)prop-2-en-1-one is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. Selenium’s larger atomic size and different electronegativity can influence the compound’s reactivity, stability, and interactions with other molecules.

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